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molecular formula C8H7BrF3NO2S B8661749 N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B8661749
M. Wt: 318.11 g/mol
InChI Key: JNTYUUGBMLQASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589095B2

Procedure details

To a solution of 3-Amino-5-bromobenzotrifluoride (200 mg) in pyridine (2 mL) was added methane sulphonyl chloride (115 mg) and one crystal of 4-(dimethyl-amino)pyridine. The mixture was stirred at room temperature for four hours then diluted with ethyl acetate (50 mL) and washed with HCl (2M, 50 mL) and saturated sodium chloride solution (50 mL). Organics were separated, dried over sodium sulphate, filtered, and solvent was removed under reduced pressure to yield N-(3-bromo-5-trifluoromethyl-phenyl)-methanesulfonamide (264 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>N1C=CC=CC=1.CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:14]([CH3:13])(=[O:16])=[O:15])[CH:3]=[C:4]([C:9]([F:12])([F:10])[F:11])[CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)Br)C(F)(F)F
Name
Quantity
115 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl (2M, 50 mL) and saturated sodium chloride solution (50 mL)
CUSTOM
Type
CUSTOM
Details
Organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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